molecular formula C15H9BrF2O B8091143 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone

Cat. No.: B8091143
M. Wt: 323.13 g/mol
InChI Key: FZBKISCVWOMXEF-UHFFFAOYSA-N
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Description

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is a chemical compound with the molecular formula C15H9BrF2O It is characterized by the presence of a bromine atom and two fluorine atoms attached to a fluorenyl group, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 9,9-difluoro-9H-fluorene and bromine.

    Bromination: The 9,9-difluoro-9H-fluorene undergoes bromination to introduce the bromine atom at the 7-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.

    Acylation: The brominated product is then subjected to acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the ethanone moiety.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is primarily recognized as an impurity in the synthesis of Ledipasvir, a drug used to treat hepatitis C virus (HCV) infections. Its structural similarity to Ledipasvir allows it to be studied for potential antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication mechanisms, making this compound a candidate for further investigation in antiviral drug development.

Case Study: Synthesis of Ledipasvir

In the synthesis of Ledipasvir, various intermediates are utilized, including this compound. A study demonstrated that optimizing the reaction conditions for synthesizing this compound can lead to higher yields of the final product, enhancing the efficiency of drug production processes .

Fluorescent Materials

The unique fluorene structure in this compound makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light when subjected to an electric field is being explored for use in advanced display technologies.

Case Study: OLED Development

Research has shown that incorporating this compound into polymer matrices enhances the luminescent properties of OLEDs. A specific study highlighted that devices using this compound exhibited improved color purity and brightness compared to those using traditional fluorescent materials .

Photodegradation Studies

The environmental impact of pharmaceuticals has led to studies on the photodegradation of compounds like this compound. Understanding its degradation pathways is crucial for assessing its environmental safety and potential toxicity.

Case Study: Photolytic Stability

A study assessed the photolytic stability of this compound under UV light exposure. The results indicated that while the compound degrades over time, it does so at a rate that suggests minimal environmental accumulation when released in wastewater systems .

Mechanism of Action

The mechanism of action of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound has a similar structure but with a chlorine atom instead of the ethanone moiety.

    (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: This compound features a boronic acid group instead of the ethanone moiety, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethanone functionalities, which confer distinct chemical and biological properties.

Biological Activity

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone, with the CAS number 1378387-81-5, is a synthetic organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H8BrF2O
  • Molecular Weight : 357.58 g/mol
  • Structure : The compound features a fluorenyl moiety substituted with bromine and difluoromethyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets.

2. Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes:

  • CYP1A2 : Known to metabolize various drugs and environmental chemicals.
  • CYP2C19 : Involved in the metabolism of antidepressants and proton pump inhibitors.
    The inhibition of these enzymes can lead to significant drug-drug interactions, impacting therapeutic outcomes .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various fluorenyl derivatives on cancer cell lines. While specific data for this compound was not reported, related compounds showed significant activity against human breast cancer cells (MCF-7), suggesting a possible avenue for further investigation into this compound's anticancer potential .

Case Study 2: Pharmacokinetics and Absorption

Pharmacokinetic studies highlight that this compound exhibits high gastrointestinal absorption but poor blood-brain barrier permeability. Its solubility is moderate, indicating that while it may be effective in systemic circulation, its central nervous system effects may be limited .

Data Table: Biological Activity Profile

PropertyValue
Molecular Weight357.58 g/mol
SolubilityModerately soluble (0.0016 mg/ml)
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2C19 (Yes)
Log P (octanol-water partition)4.76
GI AbsorptionHigh
BBB PermeabilityNo

Q & A

Q. What are the key physicochemical properties of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone, and how do they influence experimental design?

Basic
The compound has a molecular weight of 357.58 g/mol, density of 1.69±0.1 g/cm³, and a boiling point of 428.5±45.0 °C. Its sparing solubility (0.012 g/L) in aqueous systems necessitates the use of organic solvents like DMSO or THF for dissolution . These properties are critical for designing solubility-dependent reactions (e.g., coupling reactions) and selecting appropriate purification methods (e.g., column chromatography).

Q. What synthetic routes are commonly employed to prepare this compound?

Basic
The compound is synthesized via Friedel-Crafts acylation of 7-bromo-9,9-difluorofluorene, followed by halogenation at the 2-position. It serves as a key intermediate in pharmaceuticals, such as Ledipasvir, where regioselective functionalization is achieved using palladium-catalyzed cross-coupling reactions . Reaction monitoring via TLC and HPLC (98% purity) is recommended to ensure yield and purity .

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

Advanced
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K provides high-resolution data . Refinement via SHELXL-2018 accounts for disordered fluorine atoms and thermal motion. Challenges include low crystal quality due to steric hindrance from bromine and fluorine substituents. The SHELX suite is preferred for robust refinement of small-molecule structures .

Q. What strategies mitigate low solubility in spectroscopic and crystallographic studies?

Advanced
Co-solvent systems (e.g., DMSO:water gradients) or sonication enhance solubility for NMR and HPLC analysis . For SCXRD, slow vapor diffusion with dichloromethane/hexane yields suitable crystals. Molecular dynamics simulations can predict solvent interactions to optimize crystallization conditions .

Q. How can researchers ensure purity and validate structural integrity?

Advanced

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Structural validation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and SCXRD. Discrepancies in 19F^{19}\text{F} NMR chemical shifts (±0.5 ppm) may indicate residual solvents or isomerization .

Q. How should contradictory spectral or crystallographic data be resolved?

Advanced

  • Spectral conflicts : Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity. For example, fluorenyl proton splitting patterns may overlap; deuterated solvents (e.g., DMSO-d6) improve resolution .
  • Crystallographic outliers : Check for twinning or absorption effects using PLATON’s ADDSYM. SHELXL’s TWIN command can model twinned data .

Q. What characterization techniques are essential for confirming the compound’s identity?

Basic

  • NMR : 1H^{1}\text{H} (δ 7.8–8.2 ppm for fluorenyl protons) and 19F^{19}\text{F} (δ -110 ppm for CF2_2 groups).
  • Mass spectrometry : ESI-HRMS (m/z 357.58 [M+H]+^+).
  • Elemental analysis : Confirm Br/F stoichiometry (±0.3% tolerance) .

Q. How can reaction conditions be optimized for scale-up synthesis?

Advanced

  • Catalyst screening : Pd(OAc)2_2/XPhos for Suzuki-Miyaura couplings (yield >85% at 0.1 mol% loading).
  • Temperature control : Maintain ≤60°C to prevent defluorination.
  • Workflow : Use Design of Experiments (DoE) to balance reaction time, temperature, and solvent polarity. LC-MS tracks byproduct formation (e.g., dehalogenated intermediates) .

Properties

IUPAC Name

1-(7-bromo-9,9-difluorofluoren-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF2O/c1-8(19)9-2-4-11-12-5-3-10(16)7-14(12)15(17,18)13(11)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKISCVWOMXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2(F)F)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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